molecular formula C14H19N5O2 B2502420 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922470-18-6

1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2502420
CAS No.: 922470-18-6
M. Wt: 289.339
InChI Key: BJWOYMLEVSFSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazole ring with various substituents . Common reagents used in these reactions include amines, aldehydes, and nitriles. The reaction conditions often involve the use of catalysts such as nickel or palladium, and the reactions are carried out under mild to moderate temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions are usually carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired product formation. Catalysts such as acids or bases may be used to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern and the presence of a pentyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4,7-dimethyl-2-pentyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-4-5-6-7-18-12(20)10-11(17(3)14(18)21)16-13-15-9(2)8-19(10)13/h8H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWOYMLEVSFSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(N3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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